6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide
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Overview
Description
6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide is a benzofuran derivative known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of functional groups. One common method includes the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group and hydrolysis of the ester produce the desired carboxamide .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of skin diseases like psoriasis.
Industry: Utilized in the development of molecular electronic and functional polymers
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy. This makes it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions .
Comparison with Similar Compounds
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
- 2-Arylbenzofuran flavonoids
Comparison: 6-Hydroxy-5-nitro-1-benzofuran-2-carboxamide stands out due to its unique combination of hydroxyl, nitro, and carboxamide functional groups, which contribute to its diverse biological activities. In contrast, similar compounds like 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile primarily exhibit different pharmacological properties due to variations in their functional groups .
Properties
CAS No. |
88220-67-1 |
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Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
6-hydroxy-5-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H6N2O5/c10-9(13)8-2-4-1-5(11(14)15)6(12)3-7(4)16-8/h1-3,12H,(H2,10,13) |
InChI Key |
CQWLJFMMHBTYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1[N+](=O)[O-])O)C(=O)N |
Origin of Product |
United States |
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